(R)-Citalopram Oxalate is the inactive enantiomer of the selective serotonin reuptake inhibitor (SSRI) antidepressant, Citalopram. While Citalopram is a racemic mixture of (R)- and (S)-enantiomers, (S)-Citalopram (Escitalopram) is the enantiomer primarily responsible for the drug's therapeutic effects. [] (R)-Citalopram Oxalate exhibits significantly weaker binding affinity for the serotonin transporter compared to its S-enantiomer. [, ] In scientific research, (R)-Citalopram Oxalate serves as a valuable tool for investigating the specific mechanisms of action of SSRIs, the role of enantioselectivity in drug activity, and the potential for interactions between enantiomers.
(R)-Citalopram Oxalate is a chemical compound primarily recognized as an enantiomer of citalopram, an antidepressant belonging to the selective serotonin reuptake inhibitor class. It is often utilized in pharmaceutical research and analytical testing, particularly concerning its role as an impurity in escitalopram formulations. The compound is classified under antidepressants and is notable for its serotonin uptake inhibition properties.
(R)-Citalopram Oxalate can be derived from citalopram through various synthetic methods. It is classified as a serotonin reuptake inhibitor, which plays a crucial role in the treatment of major depressive disorder and anxiety disorders. The compound has a specific molecular formula of and a molecular weight of 414.43 g/mol, categorized under the broader family of neuropharmacological agents.
The synthesis of (R)-Citalopram Oxalate typically involves the resolution of racemic citalopram into its enantiomers, utilizing techniques such as chiral chromatography or selective crystallization. One common method includes:
The process may be repeated multiple times to achieve a higher optical purity of the (R)-citalopram enantiomer, with purity often assessed using chiral High-Performance Liquid Chromatography (HPLC) methods .
The molecular structure of (R)-Citalopram Oxalate can be represented by its IUPAC name: (1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile; oxalic acid. Its structural formula indicates the presence of a fluorophenyl group and a benzofuran moiety, contributing to its pharmacological properties.
Key structural data includes:
(R)-Citalopram Oxalate is involved in various chemical reactions primarily related to its role as an antidepressant. Its synthesis can include reactions such as:
These reactions are crucial for ensuring the enantiomeric purity required for pharmaceutical applications.
(R)-Citalopram Oxalate acts primarily by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This mechanism is pivotal in alleviating symptoms associated with depression and anxiety disorders. The compound selectively binds to serotonin transporters, preventing their reabsorption and prolonging serotonin's action on postsynaptic receptors.
Studies have shown that this mechanism contributes significantly to its efficacy as an antidepressant, with data supporting its effectiveness in clinical settings .
Analytical methods such as densitometric Thin Layer Chromatography (TLC) have been developed for quantifying (R)-Citalopram Oxalate in various mixtures, ensuring accurate determination of its concentration in pharmaceutical preparations .
(R)-Citalopram Oxalate serves several important roles in scientific research:
The compound's significance extends beyond mere analytical applications; it plays a crucial role in understanding the pharmacodynamics of antidepressants .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3